

EPZ011989 Trifluoroacetate: A Comprehensive Target Selectivity Profile

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Compound of Interest

Compound Name: EPZ011989 trifluoroacetate

Cat. No.: B607351

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

EPZ011989 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] As the catalytic core of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[3] Aberrant EZH2 activity is implicated in numerous cancers, making it a compelling therapeutic target.[3][5] This document provides a detailed technical overview of the target selectivity profile of **EPZ011989 trifluoroacetate**, summarizing key quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Target Profile

EPZ011989 demonstrates high potency against both wild-type and mutant forms of EZH2, with exceptional selectivity against other histone methyltransferases (HMTs).

On-Target Potency

The compound equipotently inhibits wild-type and various mutant EZH2 enzymes with high affinity. It also effectively reduces the downstream epigenetic mark, H3K27 methylation, in cellular contexts.



Parameter	Target	Value	Assay Type
Kı	EZH2 (Wild-Type & Mutant)	< 3 nM	Biochemical Assay
IC50	EZH2	6 nM	ELISA-based Methylation Assay
IC50	Cellular H3K27 Methylation	94 nM	Cellular Assay (WSU- DLCL2 cells)
LCC	Cell Viability	208 nM	Cell Proliferation Assay (WSU-DLCL2 cells)
K _i : Inhibition Constant;			

Ki: Inhibition Constant;

IC50: Half-maximal

Inhibitory

Concentration; LCC: Lowest Cytotoxic Concentration.

Data sourced from[1]

[2][3][6][7][8]

Selectivity Profile

EPZ011989 exhibits a high degree of selectivity for EZH2 over its close homolog EZH1 and a broad panel of other histone methyltransferases.

Selectivity Over EZH1	Selectivity Over Other HMTs	
> 15-fold	> 3,000-fold	
Data sourced from[1][3][6][7][9]		

The compound was tested against a panel of 20 other protein methyltransferases and showed minimal activity, underscoring its specificity.[3][7] This panel included CARM1, DOT1L, EHMT1,



EHMT2, PRMT1, PRMT3, PRMT5, PRMT6, PRMT8, SETD2, SETD7, SUV39H1, SMYD2, SMYD3, WHSC1, and WHSC1L1.[7]

Signaling Pathway and Mechanism of Action

EPZ011989 acts by inhibiting the catalytic activity of EZH2 within the PRC2 complex. This prevents the trimethylation of H3K27, leading to the derepression of target genes that can control cellular processes like proliferation and differentiation.

Caption: Mechanism of EZH2 inhibition by EPZ011989 within the PRC2 complex.

Experimental Protocols

The following sections detail the methodologies used to characterize the potency and selectivity of EPZ011989.

Biochemical Enzyme Inhibition Assay (Ki Determination)

This assay quantifies the inhibitory effect of EPZ011989 on the enzymatic activity of EZH2.

- Reagents: Recombinant human PRC2 complex, S-adenosyl-L-[³H]-methionine (³H-SAM), biotinylated histone H3 peptide substrate, streptavidin-coated plates, and test compound (EPZ011989).
- Procedure:
 - The PRC2 enzyme is incubated with varying concentrations of EPZ011989 in an assay buffer.
 - The enzymatic reaction is initiated by adding the histone H3 peptide substrate and ³H-SAM.
 - The reaction is allowed to proceed for a set time at a controlled temperature.
 - The reaction is quenched, and the biotinylated peptide is captured on streptavidin-coated plates.
 - Unincorporated ³H-SAM is washed away.

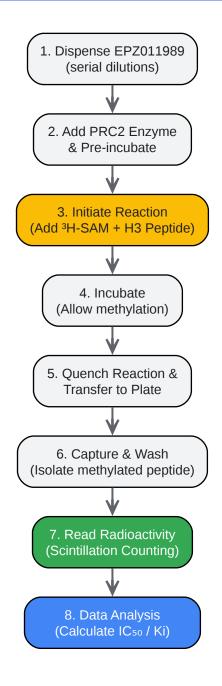




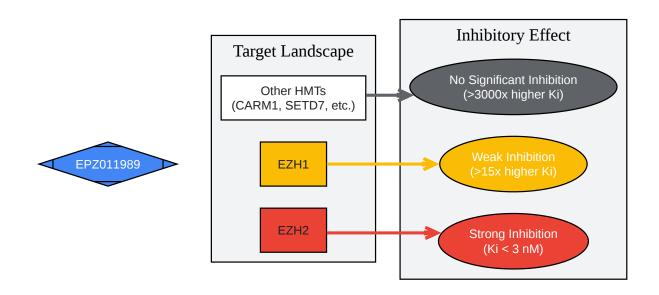


 Data Analysis: The amount of incorporated radiolabel (³H), representing methylated peptide, is measured using a scintillation counter. K_i values are calculated from IC₅₀ values determined by plotting enzyme activity against inhibitor concentration.









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References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]



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